molecular formula C18H18ClN3 B12922366 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine CAS No. 141601-05-0

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine

Cat. No.: B12922366
CAS No.: 141601-05-0
M. Wt: 311.8 g/mol
InChI Key: JJXSEFLSKFNVOQ-UHFFFAOYSA-N
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Description

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine is a chemical compound belonging to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 5th position, an ethyl group at the 6th position, and an amine group linked to a naphthalene moiety at the 4th position

Preparation Methods

The synthesis of 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amination: The final step involves the introduction of the amine group linked to the naphthalene moiety. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    5-chloro-6-methyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    5-chloro-6-ethyl-N-(1-(phenyl)ethyl)pyrimidin-4-amine: This compound has a phenyl group instead of a naphthalene moiety, which may influence its interactions with molecular targets.

    5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-ol: This compound has a hydroxyl group instead of an amine group, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

141601-05-0

Molecular Formula

C18H18ClN3

Molecular Weight

311.8 g/mol

IUPAC Name

5-chloro-6-ethyl-N-(1-naphthalen-2-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C18H18ClN3/c1-3-16-17(19)18(21-11-20-16)22-12(2)14-9-8-13-6-4-5-7-15(13)10-14/h4-12H,3H2,1-2H3,(H,20,21,22)

InChI Key

JJXSEFLSKFNVOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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